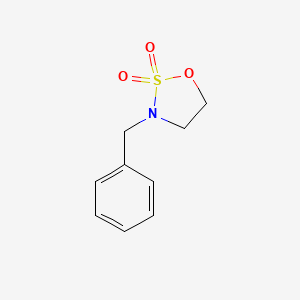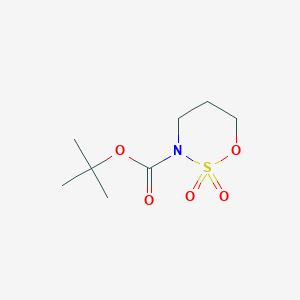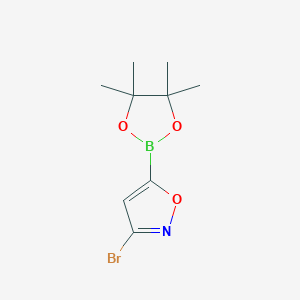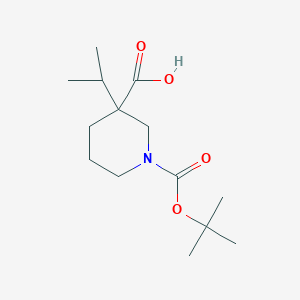
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide
Overview
Description
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1803607-58-0 . It has a molecular weight of 259.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI Code for 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide is1S/C7H5F4NO3S/c8-4-2-1-3-5(15-7(9,10)11)6(4)16(12,13)14/h1-3H,(H2,12,13,14) . Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Pharmaceutical Chemistry
The trifluoromethoxy group in compounds like 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide is increasingly important in pharmaceutical chemistry. This group confers increased stability and lipophilicity, which are desirable traits in drug molecules . The presence of fluorine atoms can significantly affect the activity of pharmaceuticals, making them more potent or altering their distribution within the body.
Agrochemical Research
In agrochemical research, the trifluoromethyl group, which is similar to the trifluoromethoxy group, is used extensively. It’s found in pesticides and is valued for its stability and the unique properties it imparts to agrochemicals . The trifluoromethoxy group could be explored for developing new pesticides with improved efficacy and safety profiles.
Organic Synthesis
The trifluoromethoxy group is a significant substituent in organic synthesis, providing unique reactivity patterns due to its high electronegativity and ability to stabilize adjacent charges . This makes 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide a valuable intermediate in the synthesis of complex organic molecules.
Medicinal Applications
The trifluoromethyl group-containing compounds have been used in FDA-approved drugs for various diseases and disorders. By extension, the trifluoromethoxy group, as found in 2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide, could be incorporated into potential drug molecules, enhancing their pharmacological profile .
Safety and Hazards
The safety information available indicates that this compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO3S/c8-4-2-1-3-5(15-7(9,10)11)6(4)16(12,13)14/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAKBZNJTHVBSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-(trifluoromethoxy)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[1-(4-Fluorophenyl)-5-(4-isopropylphenyl)-2-methyl-pyrrol-3-yl]methyl]morpholine](/img/structure/B1447796.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-ylmethanamine](/img/structure/B1447798.png)
![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B1447799.png)
![8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B1447800.png)






